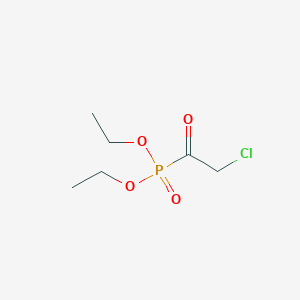

Diethyl (chloroacetyl)phosphonate

Description

Diethyl (chloroacetyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester group and a reactive chloroacetyl moiety. Its molecular formula is C₆H₁₂ClO₄P (exact mass: 214.02 g/mol). This compound is primarily synthesized via the reaction of diethyl phosphite with chloroacetyl chloride in the presence of a base such as triethylamine, typically in anhydrous dioxane . The chloroacetyl group confers electrophilic reactivity, enabling its use in cycloaddition reactions and heterocyclic synthesis (e.g., pyrazolo-pyrano-pyrrolo-azaphosphole systems) . Its instability under moisture necessitates careful handling, and its applications span medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No. |

25196-02-5 |

|---|---|

Molecular Formula |

C6H12ClO4P |

Molecular Weight |

214.58 g/mol |

IUPAC Name |

2-chloro-1-diethoxyphosphorylethanone |

InChI |

InChI=1S/C6H12ClO4P/c1-3-10-12(9,11-4-2)6(8)5-7/h3-5H2,1-2H3 |

InChI Key |

SVBGKKZSTJWETC-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(=O)CCl)OCC |

Origin of Product |

United States |

Preparation Methods

Diethyl (chloroacetyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields this compound as the main product .

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The reaction is usually carried out under controlled temperature and pressure conditions to ensure consistent product quality .

Chemical Reactions Analysis

Diethyl (chloroacetyl)phosphonate undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl (chloroacetyl)phosphonate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, including phosphonates, phosphinates, and phosphoramidates.

Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.

Medicine: this compound is used in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl (chloroacetyl)phosphonate involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the inhibition of enzyme activity or the modification of biological pathways. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile .

Comparison with Similar Compounds

Diethyl (Chloromethyl)phosphonate

- Molecular formula : C₅H₁₂ClO₃P

- Key features : Contains a chloromethyl (–CH₂Cl) group directly bonded to the phosphorus center.

- Reactivity : The chloromethyl group undergoes nucleophilic substitution but lacks the carbonyl electrophilicity of chloroacetyl derivatives.

- Applications : Used as a precursor for flame retardants and crosslinking agents.

- Synthesis : Prepared via Arbuzov reaction of triethyl phosphite with chloromethyl halides .

Diethyl (2-Chloroethyl)phosphonate

- Molecular formula : C₆H₁₄ClO₃P

- Key features : A chloroethyl (–CH₂CH₂Cl) chain provides flexibility for alkylation reactions.

- Reactivity : Less electrophilic than chloroacetyl derivatives; participates in Michael additions.

- Applications : Intermediate in pesticide synthesis and polymer modification .

Diethyl [Chloro(difluoro)methyl]phosphonate

- Molecular formula : C₅H₁₀ClF₂O₃P

- Key features : Chloro-difluoromethyl (–CF₂Cl) substituent introduces steric and electronic effects.

- Reactivity : Enhanced stability due to fluorine’s electronegativity; used in fluorinated polymer synthesis.

- Applications : Specialty materials for corrosion-resistant coatings .

Diethyl (4-Chlorobenzyl)phosphonate

- Molecular formula : C₁₁H₁₆ClO₃P

- Key features : Aromatic 4-chlorobenzyl group enhances lipophilicity.

- Reactivity : Participates in Suzuki-Miyaura couplings for aryl-phosphonate hybrids.

- Applications : Anticancer agent scaffolds and hydrophobic drug delivery systems .

Physicochemical Properties

- This compound : Higher polarity due to the carbonyl group, with a boiling point of ~220°C (decomposes).

- Diethyl (chloromethyl)phosphonate : Lower polarity (logP ~1.2), liquid at room temperature .

- Diethyl (4-chlorobenzyl)phosphonate : Crystalline solid (m.p. 45–48°C) with enhanced thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.